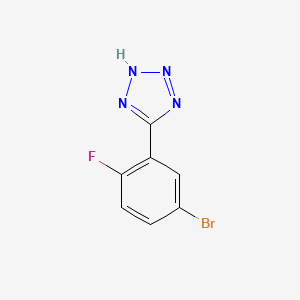

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

Description

BenchChem offers high-quality 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-bromo-2-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAWOWCCSPBSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol, explains the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation and analysis of novel tetrazole derivatives.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring system, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, is a privileged scaffold in modern drug discovery.[1] Although not found in nature, synthetic tetrazole derivatives have garnered immense attention due to their wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3][4][5] A key feature of the 1H-tetrazole moiety is its role as a metabolically stable bioisostere of the carboxylic acid group.[3][5] It shares a similar pKa and planar structure, allowing it to mimic the interactions of a carboxylate group with biological targets while often improving pharmacokinetic properties such as lipophilicity and membrane permeability.[5]

The target molecule, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, incorporates a halogenated phenyl ring, a common feature in pharmacologically active compounds that can modulate binding affinity, metabolic stability, and bioavailability. This guide provides the necessary framework for its synthesis and rigorous characterization, enabling its use in downstream research and development applications.

Synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

The most reliable and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][6][7][8] This approach is favored for its efficiency and broad substrate scope.

Synthetic Strategy and Workflow

Our strategy involves a one-pot reaction of the commercially available starting material, 5-Bromo-2-fluorobenzonitrile, with sodium azide. A Lewis acid catalyst is often employed to activate the nitrile group towards nucleophilic attack by the azide ion. The general workflow is depicted below.

Caption: Overall workflow for the synthesis and characterization of the target compound.

Reaction Mechanism

The formation of the tetrazole ring proceeds via a well-established cycloaddition mechanism. The key steps are:

-

Activation of the Nitrile: The Lewis acid catalyst (e.g., Zn²⁺) coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic.

-

Nucleophilic Attack: The azide anion (N₃⁻) acts as a nucleophile and attacks the activated nitrile carbon.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered tetrazole ring.

-

Protonation: During the acidic work-up, the tetrazolide anion is protonated to yield the final 1H-tetrazole product. The 1H- and 2H-tautomers exist in equilibrium.

Caption: Generalized mechanism for the Lewis acid-catalyzed synthesis of 5-substituted tetrazoles.

Experimental Protocol

Safety First: This protocol involves highly toxic and potentially explosive reagents. Adherence to all safety precautions is mandatory.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| 5-Bromo-2-fluorobenzonitrile | 200.01 | 2.00 g | 10.0 |

| Sodium Azide (NaN₃) | 65.01 | 0.98 g | 15.0 |

| Zinc Chloride (ZnCl₂) | 136.30 | 1.36 g | 10.0 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-fluorobenzonitrile (2.00 g, 10.0 mmol), sodium azide (0.98 g, 15.0 mmol), and anhydrous zinc chloride (1.36 g, 10.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated hydrochloric acid.

-

Precipitation: Stir the acidic solution for 30 minutes. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual DMF and salts.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole as a solid.

Critical Safety Precautions

-

Sodium Azide (NaN₃):

-

Extreme Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] Handle only in a certified chemical fume hood.[9][11]

-

Explosion Hazard: Avoid contact with heavy metals (copper, lead, etc.), as this can form highly shock-sensitive and explosive metal azides.[12] Never use metal spatulas for handling solid sodium azide.[13] Do not dispose of sodium azide solutions down the drain, as it can react with lead or copper plumbing.[11][12]

-

Acid Sensitivity: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[12] The acidic work-up must be performed slowly and in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-layered nitrile gloves when handling sodium azide.[10][13]

-

-

5-Bromo-2-fluorobenzonitrile:

-

General Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are readily accessible.[11]

Characterization of the Final Product

Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques.

Analytical Data Summary

| Technique | Expected Data |

| Molecular Formula | C₇H₄BrFN₄ |

| Molecular Weight | 242.04 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protons (~7.5-8.2 ppm), NH proton (>16 ppm, broad) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Aromatic carbons (~115-160 ppm), Tetrazole carbon (~155 ppm) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 241/243 (Isotopic pattern for Br) |

| IR (KBr, cm⁻¹) | ~3000-3100 (Ar C-H), ~2500-2900 (N-H), ~1600 (C=N), ~1400-1500 (Aromatic C=C), ~1000-1100 (Tetrazole ring), ~1250 (C-F) |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex signals in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the three protons on the phenyl ring. The specific splitting patterns (multiplets) will be dictated by proton-proton and proton-fluorine coupling. The acidic proton of the tetrazole N-H group is typically observed as a very broad signal far downfield (often >16 ppm in DMSO-d₆) and will disappear upon addition of D₂O.[19]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The carbon atom of the tetrazole ring is expected around 155 ppm.[20] The six carbons of the phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the fluorine and bromine substituents. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): Electrospray ionization in negative mode (ESI-) is ideal for this compound due to the acidic tetrazole proton. The mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻. A characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (e.g., 241 and 243), will confirm the presence of a single bromine atom. The characteristic loss of an N₂ molecule is a common fragmentation pathway for tetrazoles in negative ion mode.[21]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[22][23]

-

N-H Stretch: A broad absorption band in the region of 2500-2900 cm⁻¹ is characteristic of the N-H bond of the tetrazole ring.

-

C=N and N=N Stretches: Absorptions corresponding to the stretching vibrations within the tetrazole ring are expected in the 1400-1600 cm⁻¹ range.[24][25]

-

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ indicates the aromatic C-H bonds.

-

C-F Stretch: A strong absorption band around 1250 cm⁻¹ is indicative of the carbon-fluorine bond.

-

Conclusion

This guide has outlined a detailed and reliable procedure for the synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole via a [3+2] cycloaddition reaction. The causality behind the chosen synthetic route and the critical importance of stringent safety protocols, particularly when handling sodium azide, have been emphasized. Furthermore, a comprehensive analytical workflow for the unambiguous characterization of the final product using NMR, MS, and IR spectroscopy has been presented. This document serves as a complete resource for chemists to successfully prepare and validate this valuable heterocyclic building block for applications in pharmaceutical and materials science research.

References

-

Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]

-

Environment, Health & Safety, University of Wisconsin-Madison. (2017). Safe Handling of Sodium Azide (SAZ). [Link]

-

Office of Research Safety, University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]

-

Yale Environmental Health & Safety. Sodium Azide. [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

-

Popov, I. V., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(9), 2085. [Link]

-

Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. [Link]

- Supporting Information for an unspecified article, providing NMR and HRMS data for various tetrazole derivatives.

-

PubChem. (n.d.). 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. [Link]

-

PubChemLite. (n.d.). 5-(2-bromo-5-fluorophenyl)-2h-1,2,3,4-tetrazole. [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. [Link]

-

National Institutes of Health. (n.d.). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. [Link] - Deep link unavailable, general domain provided.

-

Esmaeilpour, M., et al. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances. [Link]

-

Frontiers Media. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

-

ResearchGate. (n.d.). 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. [Link]

-

PubMed. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. [Link]

-

YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

-

ResearchGate. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. [Link]

-

National Institutes of Health. (2019). Tetrazoles via Multicomponent Reactions. [Link]

-

ACS Publications. (1999). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

Journal of Chemical Health Risks. (2021). Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H-tetrazole and 1-(2-chlorophenyl). [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

-

Journal of Ovonic Research. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

-

MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

-

National Institutes of Health. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uthsc.edu [uthsc.edu]

- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. rsc.org [rsc.org]

- 20. growingscience.com [growingscience.com]

- 21. lifesciencesite.com [lifesciencesite.com]

- 22. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 23. m.youtube.com [m.youtube.com]

- 24. ijbpas.com [ijbpas.com]

- 25. pnrjournal.com [pnrjournal.com]

Physicochemical properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

An In-depth Technical Guide to the Physicochemical Properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar acidic profile with improved metabolic stability and lipophilicity.[1][2] The strategic incorporation of bromine and fluorine atoms on the phenyl ring is anticipated to modulate the compound's electronic properties, binding interactions, and overall pharmacological profile. This document outlines a proposed synthetic route, details its known and predicted physicochemical characteristics, discusses expected spectroscopic signatures, and explores its potential applications in drug discovery.

Introduction: The Significance of 5-Aryl-Tetrazoles

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. This nitrogen-rich structure confers a unique set of properties, including metabolic stability and the ability to participate in various intermolecular interactions such as hydrogen bonding.[3] In medicinal chemistry, the 5-substituted-1H-tetrazole motif is frequently employed as a bioisosteric replacement for the carboxylic acid functional group.[2] This is due to their comparable pKa values, allowing them to exist as anions at physiological pH, yet they exhibit greater lipophilicity than the corresponding carboxylates, which can enhance cell permeability and oral bioavailability.[1]

The subject of this guide, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, is a structurally intriguing molecule. The presence of a bromine atom provides a potential handle for further synthetic diversification through cross-coupling reactions, while the ortho-fluorine atom can influence the conformation of the phenyl ring and engage in specific hydrogen bonding or dipole-dipole interactions with biological targets. These features make it a valuable scaffold for the development of novel therapeutic agents.

Synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

While a specific protocol for the synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on well-established methods for the creation of 5-aryl-tetrazoles. The most common and effective method is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.

A plausible starting material for this synthesis is 5-Bromo-2-fluorobenzonitrile. This can be synthesized from 5-bromo-2-fluorobenzaldehyde, which in turn can be prepared from commercially available precursors. The nitrile is then reacted with an azide, such as sodium azide, often in the presence of a Lewis acid catalyst to facilitate the cycloaddition.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole.

Detailed Experimental Protocol (General)

This protocol is a generalized procedure for the synthesis of 5-aryl-tetrazoles and would require optimization for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aryl nitrile (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Addition of Reagents: Add sodium azide (1.5-3.0 equivalents) and a catalyst, such as zinc chloride (1.0 equivalent) or ammonium chloride (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of ~2. This will protonate the tetrazole ring.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-aryl-tetrazole.

Physicochemical Properties

Due to the limited availability of experimental data for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, this section combines predicted data with general properties characteristic of this class of compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₄BrFN₄ | PubChemLite[4] |

| Molecular Weight | 242.04 g/mol | Calculated |

| Monoisotopic Mass | 241.96034 Da | PubChemLite[4] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Melting Point | Not available. Analogues like 5-(4-Bromophenyl)-1H-tetrazole melt at 263-265 °C. | Growing Science[5] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in water. | General knowledge |

| pKa | Estimated to be in the range of 4.5 - 5.0. 5-phenyl-1H-tetrazole has a pKa of 4.83. | Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles[1] |

| LogP (predicted) | 1.9 | PubChemLite[4] |

Spectroscopic Analysis

The structural confirmation of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the tetrazole ring (N-H) is expected to appear as a broad singlet far downfield, potentially around 15.5 ppm in DMSO-d₆.[6] The aromatic protons on the phenyl ring will exhibit complex splitting patterns due to H-H and H-F coupling.

-

¹³C NMR: The carbon atom of the tetrazole ring typically resonates around 155 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the bromo and fluoro substituents.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift being characteristic of a fluoro-aromatic compound.

Infrared (IR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the tetrazole ring, typically in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹.[7] The N-H stretching vibration will likely appear as a broad band in the 3000-3400 cm⁻¹ region. C-Br and C-F stretching vibrations will be observed in the fingerprint region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ at m/z 242.96762 and the deprotonated molecule [M-H]⁻ at m/z 240.95306 in high-resolution mass spectrometry.[4] Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of dinitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring.[8]

Potential Applications in Drug Discovery

While specific biological activities for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole have not been reported, its structural motifs suggest several potential applications in medicinal chemistry.

-

Bioisostere for Carboxylic Acids: As a metabolically stable analogue of a carboxylic acid, this compound could be incorporated into various pharmacophores to improve their drug-like properties.

-

Antihypertensive Agents: Many angiotensin II receptor blockers, such as Losartan and Valsartan, feature a 5-aryl-tetrazole moiety as a key component for binding to the receptor.[9]

-

Anticancer and Antimicrobial Agents: Various tetrazole derivatives have demonstrated promising anticancer and antimicrobial activities.[10] The bromo- and fluoro-substituents could enhance these activities through specific interactions with target enzymes or receptors.

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: Drug discovery potential of the title compound.

Conclusion

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole represents a promising molecular scaffold for the development of new chemical entities in drug discovery. Its synthesis is achievable through established chemical methodologies. While experimental data on its physicochemical properties are limited, predictions and comparisons with analogous structures provide a solid foundation for its further investigation. The unique combination of a bioisosteric tetrazole ring with halogenated phenyl substituents makes it a compelling candidate for screening in various biological assays, particularly in the fields of cardiovascular and anti-infective research.

References

-

Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient … - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (2019, July 1). Retrieved January 20, 2026, from [Link]

-

Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved January 20, 2026, from [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. (n.d.). Retrieved January 20, 2026, from [Link]

-

5-(2-bromo-5-fluorophenyl)-2h-1,2,3,4-tetrazole - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tetrazole - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2019). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. BioMed Research International, 2019, 1–11. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved January 20, 2026, from [Link]

-

1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . …. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 5-(2-bromo-5-fluorophenyl)-2h-1,2,3,4-tetrazole (C7H4BrFN4) [pubchemlite.lcsb.uni.lu]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole as a carboxylic acid isostere

An In-depth Technical Guide to 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole as a Carboxylic Acid Isostere

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the ability to subtly modify a molecule's structure while retaining or enhancing its desired biological activity is paramount. This principle, known as bioisosterism, is a cornerstone of medicinal chemistry, enabling the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a tetrazole ring has emerged as a particularly powerful strategy. This guide provides a deep dive into a specific, highly functionalized tetrazole, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, offering a comprehensive overview of its synthesis, properties, and application as a carboxylic acid isostere for researchers, scientists, and drug development professionals.

The Tetrazole Advantage: Why Replace a Carboxylic Acid?

Carboxylic acids are ubiquitous functional groups in biologically active molecules, often serving as a key interaction point with protein targets through hydrogen bonding and ionic interactions. However, their inherent acidity (typically pKa 3-5) leads to a high degree of ionization at physiological pH, which can impede oral bioavailability and limit the molecule's ability to cross cellular membranes. Furthermore, carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body.

The 1H-tetrazole ring has gained prominence as a non-classical isostere of the carboxylic acid group due to a remarkable convergence of physicochemical properties. Its acidity is comparable to that of carboxylic acids, with pKa values typically in the range of 4.5-5.0, allowing it to exist as an anion at physiological pH and mimic the key interactions of a carboxylate. Crucially, the tetrazole nucleus is significantly more resistant to metabolic degradation, often leading to improved pharmacokinetic profiles. The delocalized charge of the tetrazolide anion is more diffuse than that of the carboxylate, which can also lead to enhanced lipophilicity and improved membrane permeability.

Focus Molecule: 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

The subject of this guide, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, is a prime example of a strategically designed tetrazole for use in drug discovery. The phenyl ring is substituted with two key halogens:

-

Fluorine (at position 2): The ortho-fluoro substituent can have a profound impact on the molecule's conformation and electronic properties. It is a weak hydrogen bond acceptor and can influence the pKa of the tetrazole ring. Its presence can also block metabolic attack on the aromatic ring.

-

Bromine (at position 5): The para-bromo substituent significantly increases the molecule's lipophilicity and can serve as a vector for further chemical modification through cross-coupling reactions. It can also form halogen bonds with protein targets, providing an additional source of binding affinity.

This specific substitution pattern makes 5-(5-bromo-2-fluorophenyl)-1H-tetrazole a valuable building block for creating novel therapeutics with potentially superior drug-like properties compared to their carboxylic acid counterparts.

Physicochemical Properties: A Comparative Analysis

To fully appreciate the bioisosteric relationship, it is essential to compare the key physicochemical properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole with its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid.

| Property | 5-bromo-2-fluorobenzoic acid | 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole | Rationale for the Difference |

| pKa | ~3.5 | ~4.7 | The tetrazole ring is inherently less acidic than a carboxylic acid. |

| cLogP | ~2.5 | ~3.0 | The larger, more delocalized tetrazole ring generally increases lipophilicity. |

| Metabolic Stability | Susceptible to glucuronidation | Generally high | The tetrazole nucleus is resistant to common metabolic pathways. |

Note: The pKa and cLogP values are estimates based on typical values for these functional groups and may vary depending on the experimental conditions.

Synthesis of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole: A Step-by-Step Protocol

The most common and reliable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. The following protocol provides a detailed, self-validating workflow for the preparation of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole.

Required Reagents and Equipment

-

5-bromo-2-fluorobenzonitrile

-

Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.

-

Triethylamine hydrochloride or Ammonium chloride

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Fume hood

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole.

Detailed Experimental Procedure

-

Reaction Setup: In a fume hood, combine 5-bromo-2-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reagents.

-

Cycloaddition Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole.

Trustworthiness and Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery: A Case Study Perspective

While a specific, marketed drug containing the 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole moiety is not readily identifiable, this structural motif is highly representative of those explored in the discovery of antagonists for various G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Consider a hypothetical scenario where 5-bromo-2-fluorobenzoic acid is identified as a hit in a high-throughput screen for a novel therapeutic target. However, the compound exhibits poor oral bioavailability due to its carboxylic acid group.

The Bioisosteric Replacement Strategy

Caption: The bioisosteric replacement workflow in drug discovery.

By replacing the carboxylic acid with the 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole group, the medicinal chemist aims to achieve the following:

-

Maintain Target Affinity: The tetrazole ring, with its similar acidity and ability to act as a hydrogen bond acceptor, is expected to retain the key interactions with the target protein.

-

Enhance Metabolic Stability: The tetrazole is resistant to glucuronidation, potentially leading to a longer half-life and reduced clearance.

-

Improve Oral Bioavailability: The increased lipophilicity of the tetrazole analogue may lead to better absorption from the gastrointestinal tract.

The successful application of this strategy would be validated by in vitro ADMET assays and in vivo pharmacokinetic studies, comparing the parent carboxylic acid with the new tetrazole analogue.

Conclusion and Future Outlook

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole stands as a testament to the power of rational drug design and the strategic application of bioisosterism. Its unique combination of a metabolically robust acidic mimic and strategically placed halogen substituents makes it a valuable tool in the medicinal chemist's arsenal. As our understanding of the subtle interplay between physicochemical properties and biological outcomes continues to grow, we can expect to see this and similar functionalized tetrazoles play an increasingly important role in the development of the next generation of therapeutics. The principles outlined in this guide provide a solid foundation for researchers looking to leverage the "tetrazole advantage" in their own drug discovery programs.

References

-

Title: The Tetrazole Ring as a Bioisostere in Medicinal Chemistry Source: A review article providing a comprehensive overview of the use of tetrazoles in drug design. URL: [Link]

-

Title: Tetrazoles as Carboxylic Acid Bioisosteres: A Review of the Past, Present, and Future Source: A detailed review on the application of tetrazoles as carboxylic acid isosteres in medicinal chemistry. URL: [Link]

Predicted Biological Activity of Halogenated Phenyltetrazoles: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The tetrazole ring is a unique heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Functioning as a stable, non-metabolized bioisostere for the carboxylic acid group, it offers a valuable tool for modulating the physicochemical properties of drug candidates.[3][4] When combined with a phenyl ring and further functionalized with halogens, the resulting halogenated phenyltetrazole scaffold exhibits a diverse and potent range of biological activities. Halogenation, the strategic introduction of fluorine, chlorine, bromine, or iodine, provides a powerful method for fine-tuning a molecule's electronic properties, lipophilicity, and binding interactions, often enhancing potency and improving the pharmacokinetic profile.[5][6] This technical guide provides an in-depth exploration of the predicted and experimentally verified biological activities of halogenated phenyltetrazoles, synthesizing field-proven insights into their antimicrobial, anticancer, enzyme-inhibiting, neurological, and anti-inflammatory properties. We will delve into the causality behind experimental design, detail key protocols for in vitro evaluation, and present structure-activity relationship (SAR) data to guide future drug development efforts in this promising chemical space.

The Phenyltetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,5-disubstituted phenyltetrazole core is a cornerstone of modern drug design. The tetrazole moiety itself is an aromatic, five-membered ring containing four nitrogen atoms.[1] Its key advantage lies in its role as a bioisostere of the carboxylic acid group.[3] This substitution can enhance metabolic stability, improve oral bioavailability by increasing lipophilicity, and facilitate penetration of the central nervous system.

The introduction of halogens (F, Cl, Br, I) onto the phenyl ring is a critical strategy for optimizing lead compounds. Halogens can profoundly influence a molecule's properties:

-

Lipophilicity: Halogenation generally increases a compound's lipophilicity, which can enhance membrane permeability and cell uptake.

-

Electronic Effects: Halogens are electron-withdrawing, which can alter the pKa of the tetrazole ring and influence interactions with biological targets.

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, thereby increasing binding affinity and selectivity.[4]

The combination of these features makes halogenated phenyltetrazoles a versatile and "privileged" scaffold for targeting a wide array of biological systems.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

Halogenation has been shown to be a viable strategy for enhancing the antimicrobial effects of various heterocyclic compounds.[7] In the context of tetrazole-related structures, dichloro and trichloro-derivatives have demonstrated noteworthy antimicrobial properties.[7] These compounds have shown inhibitory effects against pathogenic yeasts like Candida albicans and Gram-positive bacteria such as Staphylococcus aureus.[7] Interestingly, in some scaffolds, the replacement of chlorine atoms with fluorine led to inactive derivatives, highlighting the specific role of the halogen type in conferring antimicrobial activity.[7]

The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The increased lipophilicity from halogenation can facilitate the compound's passage through the microbial cell wall and membrane, allowing it to reach its intracellular target more effectively.

Anticancer Activity

The tetrazole scaffold is a promising framework for the development of novel anticancer agents.[3][8] Phenyltetrazole derivatives have been investigated for their activity against various human cancer cell lines, with some showing potency comparable to the standard drug 5-fluorouracil.[9]

One key area of interest is the development of selective inhibitors for ATP-binding cassette (ABC) transporters like BCRP (ABCG2), which are responsible for multidrug resistance in cancer cells.[9] Certain halogenated phenyltetrazole series have been identified as selective BCRP inhibitors, potentially reversing paclitaxel resistance.[9]

Furthermore, specific 1-benzyloxy-5-phenyltetrazole derivatives have shown high potency against androgen receptor-dependent prostate cancer cells (22Rv1), with IC50 values below 50 nM.[10] These compounds were found to inhibit the expression of the androgen receptor (AR) and its splice variant AR-v7, which are crucial drivers in castration-resistant prostate cancer (CRPC).[10]

| Compound Class | Cancer Cell Line | Target/Mechanism | Reported Activity | Citation |

| Phenyltetrazoles with urea linker | SW620/Ad300 | BCRP (ABCG2) Inhibition | Reversal of drug resistance | [9] |

| 1-Benzyloxy-5-phenyltetrazoles | 22Rv1 (Prostate) | Inhibition of AR and AR-v7 expression | IC50 < 50 nM | [10] |

| Halogenated Phenoxychalcones | MCF-7 (Breast) | p38α MAPK inhibition, ROS induction | IC50 = 1.52 µM (Compound 2c) | [11] |

Enzyme Inhibition

The tetrazole ring's ability to mimic a carboxyl group makes it an excellent candidate for designing enzyme inhibitors that target carboxylate-binding pockets.[12] A prominent example is the development of novel Xanthine Oxidoreductase (XOR) inhibitors for the treatment of hyperuricemia.

By employing a bioelectronic isostere strategy, researchers replaced the carboxyl-thiazole fragment of the known XOR inhibitor febuxostat with a phenyltetrazole moiety.[12] This led to the design of tricyclic compounds with significantly increased inhibitory activity. Molecular docking studies confirmed that the tetrazole group could effectively enter the enzyme's active cavity, mimicking the interactions of the original carboxyl group and introducing new interactions that improved potency.[12]

-

Lead Compounds: IIIa (IC50 = 26.3 ± 1.21 nM) and IIIc (IC50 = 29.3 ± 0.88 nM).[12]

-

Mechanism: The tetrazole ring enters the molybdenum-pterin center (Mo-Pt) of the XOR active site, blocking substrate access.

-

Significance: These findings provide a new strategy for designing potent XOR inhibitors and demonstrate the utility of the phenyltetrazole scaffold in targeting enzyme active sites.[12]

Neurological & CNS Activity

Halogen substitution has been noted as a key factor for the anticonvulsant activity of various heterocyclic compounds.[13] For 5-(o-tolyl)-1H-tetrazole derivatives, structure-activity relationship studies revealed that specific substitutions could yield potent anticonvulsant effects in the maximal electroshock seizure (MES) model with low neurotoxicity.[14] For instance, compound 3h (1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole) showed a promising profile with an ED50 of 12.7 mg/kg and a protective index (TD50/ED50) of over 39.4, making it a valuable lead for further development.[14]

The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and neuropathic pain. 1-Benzyl-5-aryltetrazoles have been identified as a novel class of P2X7 antagonists.[15] SAR studies focusing on substitutions on both the benzyl and phenyl rings have been conducted to optimize potency.[15][16] Halogenation, particularly with chlorine on the phenyl ring (e.g., 2,3-dichlorophenyl), was found to be crucial for activity.[15] These antagonists effectively inhibit calcium flux and IL-1β release in human cell lines, and select compounds have demonstrated significant efficacy in animal models of neuropathic pain without affecting motor coordination.[15]

Caption: P2X7 receptor antagonism by halogenated phenyltetrazoles.

Anti-inflammatory and Antihistamine Activity

The anti-inflammatory potential of tetrazole derivatives has been explored in various contexts. Halogenated indanyltetrazole derivatives, such as 5-(6′-chloroindan-1′-yl)methyltetrazole (CIMT), have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with efficacy comparable to the standard drug phenylbutazone.[17][18]

Additionally, phenyltetrazole derivatives have been designed to inhibit histamine release from mast cells, a key process in allergic and asthmatic responses.[19][20] Specific compounds were shown to effectively inhibit non-specific histamine release induced by compound 48/80, indicating their potential as novel antiasthmatic agents.[19]

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenyltetrazoles is highly dependent on the nature, position, and number of halogen substituents. Key SAR insights include:

-

Halogen Type is Critical: For antimicrobial activity, chloro-derivatives were found to be potent, while corresponding fluoro-derivatives were inactive, suggesting that atomic size, electronegativity, and ability to form halogen bonds are all important factors.[7]

-

Positional Isomerism Matters: In P2X7 antagonists, the substitution pattern on the phenyl ring is crucial. A 2,3-dichloro substitution on the 5-phenyl ring was found to be highly effective.[15]

-

Lipophilicity and Bulk: For anticonvulsant activity, substitutions on the tetrazole nitrogen (N1) with groups like a 2-methylbenzyl moiety significantly enhanced activity, likely by optimizing the molecule's interaction with its target and improving its pharmacokinetic properties.[14]

Methodologies for In Vitro Evaluation

A self-validating system of protocols is essential for reliably assessing the biological activity of newly synthesized compounds.

General Synthesis of 1,5-Disubstituted Phenyltetrazoles

A common route involves the [3+2] cycloaddition reaction between an organonitrile and an azide.

-

Step 1: Nitrile Formation: Start with a halogenated benzoyl chloride. React with an amine to form a benzamide, which is then dehydrated (e.g., using P₂O₅ or SOCl₂) to yield the corresponding halogenated benzonitrile.

-

Step 2: Cycloaddition: React the halogenated benzonitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl) in a suitable solvent like DMF. This forms the 5-(halogenated phenyl)-1H-tetrazole.

-

Step 3: N-Substitution: Alkylate the tetrazole ring at the N1 or N2 position using an appropriate alkyl or benzyl halide in the presence of a base (e.g., K₂CO₃ or NaH). The ratio of N1 to N2 isomers can be influenced by reaction conditions and the substituent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (PDF) Structure-Activity Relationship Studies on a Series [research.amanote.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory activity of indanyltetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Synthesis and anti-histamine release activity of phenyl tetrazole compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

An In-Depth Technical Guide to 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole (CAS 874784-09-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, properties, synthesis, and potential biological significance, offering insights grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, assigned the CAS Registry Number 874784-09-5, is a substituted aromatic tetrazole. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. This core structure is a well-recognized bioisostere of the carboxylic acid group, a feature that imparts metabolic stability and favorable pharmacokinetic properties in drug design.[1][2] The specific substitutions on the phenyl ring—a bromine atom at the 5-position and a fluorine atom at the 2-position—are expected to modulate the compound's electronic and lipophilic characteristics, thereby influencing its biological activity.

Table 1: Physicochemical Properties of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

| Property | Value | Source |

| CAS Number | 874784-09-5 | Internal |

| Molecular Formula | C₇H₄BrFN₄ | Internal |

| Molecular Weight | 243.04 g/mol | Internal |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | General Knowledge |

Synthesis and Chemical Logic

The primary and most established route for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][3] In the case of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, the logical precursor is 5-Bromo-2-fluorobenzonitrile .

Conceptual Synthesis Pathway

The synthesis workflow involves the reaction of 5-bromo-2-fluorobenzonitrile with an azide, typically sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

Caption: General synthesis pathway for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

5-Bromo-2-fluorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), aqueous solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice-water.

-

Acidify the aqueous solution to pH ~2-3 with a dilute HCl solution. This will protonate the tetrazole ring and may cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

The tetrazole moiety is a key pharmacophore in a number of approved drugs, acting on a variety of biological targets.[4] Given its structural features, 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole could be investigated for several potential therapeutic applications:

-

Anticancer Activity: Many tetrazole-containing compounds have demonstrated potent anticancer properties.[5][6] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival. The substituted phenyl ring of this particular molecule could play a crucial role in binding to specific protein targets.

-

Antihypertensive Activity: The tetrazole ring is a prominent feature in the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as losartan and valsartan.[7] In these drugs, the acidic nature of the tetrazole mimics a carboxylic acid and is crucial for binding to the AT1 receptor.

-

Antimicrobial and Antifungal Activity: Tetrazole derivatives have also been explored for their efficacy against various microbial and fungal pathogens.[3]

The precise mechanism of action for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole would need to be elucidated through dedicated biological screening and mechanistic studies. A plausible starting point for investigation would be its potential interaction with receptors or enzymes where a carboxylic acid or another acidic group plays a key recognition role.

Caption: The relationship between the structure and potential biological activity.

Conclusion and Future Directions

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole is a synthetic heterocyclic compound with potential for further investigation in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations. The presence of the tetrazole ring, a proven pharmacophore, coupled with the specific halogen substitutions on the phenyl ring, makes it a candidate for screening in various biological assays, particularly in the areas of oncology, cardiovascular disease, and infectious diseases. Future research should focus on its efficient synthesis, comprehensive spectroscopic characterization, and systematic biological evaluation to unlock its therapeutic potential.

References

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC. (URL: [Link])

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi - Semantic Scholar. (URL: [Link])

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (URL: [Link])

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science. (URL: [Link])

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (URL: [Link])

-

807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (URL: [Link])

-

The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. - ResearchGate. (URL: [Link])

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi - Semantic Scholar. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. (URL: [Link])

- WO2016187521A1 - 5-substituted 1 h-tetrazole compounds, methods of synthesizing and therapeutic use - Google P

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (URL: [Link])

-

(PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine - ResearchGate. (URL: [Link])

-

5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed. (URL: [Link])

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (URL: [Link])

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. (URL: [Link])

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel compound 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole stands at the intersection of two pharmacologically significant structural motifs: a halogenated phenyl ring and a tetrazole core. While direct biological data on this specific molecule is nascent, its constituent parts suggest a high potential for therapeutic activity. The tetrazole ring is a well-established bioisostere for carboxylic acids and amides, and is a key component in numerous approved drugs, exhibiting a wide array of biological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This in-depth technical guide provides a strategic roadmap for the systematic identification and validation of potential therapeutic targets for 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole, with a primary focus on oncology, inflammation, and infectious diseases. We will delve into the rationale behind target selection, propose detailed experimental workflows, and provide a framework for interpreting the resulting data to drive preclinical drug development.

Introduction: Deconstructing the Therapeutic Promise

The therapeutic potential of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole can be inferred from its chemical architecture. The tetrazole moiety is a prominent feature in medicinal chemistry, known for its metabolic stability and ability to participate in a variety of biological interactions.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antihypertensive, antidiabetic, and anti-inflammatory effects.[1][5][6][7] The presence of a bromofluorophenyl group further enhances its potential, as halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

This guide will explore three primary therapeutic avenues for this compound:

-

Oncology: Capitalizing on the known antiproliferative effects of tetrazole derivatives.[3][8]

-

Inflammation: Investigating the potential modulation of key inflammatory mediators.[9]

-

Infectious Diseases: Assessing its activity against clinically relevant microbial pathogens.[10][11]

Our approach is grounded in a systematic process of target validation, which is crucial for mitigating risks in drug development.[12][13] This process involves a multi-tiered strategy, starting from broad phenotypic screening and progressing to specific molecular target engagement and in vivo efficacy studies.[14][15]

Therapeutic Avenue 1: Oncology

The planar nature of the tetrazole ring often facilitates interactions with biological receptors, and numerous tetrazole-containing compounds have been investigated as anticancer agents.[3][5] We hypothesize that 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole may exert its anticancer effects through one of two primary mechanisms: disruption of microtubule dynamics or epigenetic modulation via bromodomain inhibition.

Potential Target: Tubulin Polymerization

Several tetrazole derivatives have been identified as inhibitors of tubulin polymerization, a validated anticancer target.[16][17] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

A tiered approach will be employed to investigate the effect of the compound on tubulin.

Tier 1: In Vitro Cytotoxicity Screening

-

Objective: To assess the broad antiproliferative activity of the compound against a panel of human cancer cell lines.

-

Protocol:

-

Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), U87 MG (glioblastoma)).[16][17]

-

Assay: Employ the Sulforhodamine B (SRB) or MTT assay to determine cell viability.[8]

-

Execution: Treat cells with a range of concentrations of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole for 72 hours.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

| Parameter | Description |

| Cell Lines | MCF-7, A549, HepG2, U87 MG |

| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM |

| Incubation Time | 72 hours |

| Readout | Absorbance at 540 nm (SRB) or 570 nm (MTT) |

| Endpoint | IC50 determination |

Tier 2: Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

-

Protocol:

-

Assay Kit: Use a commercially available fluorescence-based tubulin polymerization assay kit.

-

Execution: Incubate purified tubulin with the compound and a fluorescence reporter. Monitor the fluorescence over time, which is proportional to the extent of tubulin polymerization.

-

Controls: Include paclitaxel (polymerization promoter) and colchicine (polymerization inhibitor) as positive and negative controls, respectively.

-

Tier 3: Cellular Mechanism of Action

-

Objective: To confirm the disruption of microtubule organization in cells.

-

Protocol:

-

Immunofluorescence Microscopy: Treat cancer cells with the compound at its IC50 concentration. Fix, permeabilize, and stain the cells with an anti-tubulin antibody and a fluorescent secondary antibody. Visualize the microtubule network using fluorescence microscopy.

-

Western Blot Analysis: Analyze the expression levels of proteins involved in the mitotic checkpoint (e.g., BubR1, Mad2) to confirm cell cycle arrest at the G2/M phase.

-

Workflow for Tubulin Target Validation

Caption: Tiered workflow for validating tubulin as a target.

Potential Target: Bromodomain-Containing Protein 4 (BRD4)

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, such as c-MYC.[18][19] It is a validated target in various cancers, and its inhibition represents a promising therapeutic strategy.[20][21] The structural features of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole may allow it to bind to the acetyl-lysine binding pocket of BRD4.

Tier 1: In Vitro Binding Assays

-

Objective: To determine if the compound directly binds to the BRD4 bromodomain.

-

Protocol:

-

Surface Plasmon Resonance (SPR): Immobilize recombinant BRD4 bromodomain protein on a sensor chip and flow the compound over the surface to measure binding affinity (KD).[13]

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the BRD4 bromodomain in solution to determine the binding thermodynamics.[13]

-

Tier 2: Cellular Target Engagement

-

Objective: To confirm that the compound engages BRD4 within a cellular context.

-

Protocol:

-

Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. The binding of the compound should stabilize BRD4, leading to a higher melting temperature, which can be detected by Western blotting.[15]

-

Tier 3: Downstream Pathway Modulation

-

Objective: To assess the functional consequences of BRD4 inhibition.

-

Protocol:

-

Gene Expression Analysis (RT-qPCR): Treat a BRD4-dependent cancer cell line (e.g., acute myeloid leukemia cells) with the compound and measure the mRNA levels of BRD4 target genes, such as c-MYC.

-

Western Blot Analysis: Confirm the downregulation of c-MYC protein expression following treatment with the compound.

-

Signaling Pathway of BRD4 Inhibition

Caption: Proposed pathway of BRD4 inhibition by the compound.

Therapeutic Avenue 2: Inflammation

Chronic inflammation is a hallmark of many diseases. Tetrazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key enzymes and cytokines in the inflammatory cascade.[9]

Potential Targets: COX-2, TNF-α, and IL-6

Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in systemic inflammation.[9]

Tier 1: In Vitro Enzyme and Cytokine Inhibition Assays

-

Objective: To determine the direct inhibitory effect of the compound on COX-2 activity and the production of TNF-α and IL-6.

-

Protocol:

-

COX-2 Inhibition Assay: Use a commercially available COX-2 inhibitor screening assay kit.

-

Cytokine Production Assay:

-

Cell Model: Use lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

-

Measurement: Treat the cells with the compound prior to LPS stimulation. Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

-

-

| Target | Assay Type | Cell Model | Stimulus | Readout |

| COX-2 | Enzyme Inhibition | N/A | Arachidonic Acid | Colorimetric/Fluorometric |

| TNF-α | ELISA | PBMCs/RAW 264.7 | LPS | Absorbance |

| IL-6 | ELISA | PBMCs/RAW 264.7 | LPS | Absorbance |

Tier 2: In Vivo Anti-Inflammatory Models

-

Objective: To evaluate the anti-inflammatory efficacy of the compound in a relevant animal model.

-

Protocol:

-

Carrageenan-Induced Paw Edema Model: Inject carrageenan into the paw of a rodent to induce localized inflammation. Administer the compound orally or intraperitoneally and measure the reduction in paw volume over time.[22]

-

Therapeutic Avenue 3: Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Tetrazole-containing compounds have shown promising activity against a range of bacteria and fungi.[10][11][23]

Potential Targets: Bacterial DNA Gyrase and Fungal Ergosterol Biosynthesis

Bacterial DNA gyrase is a well-validated target for antibacterial drugs. Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a key target for antifungal agents.

Tier 1: In Vitro Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.

-

Protocol:

-

Strain Selection: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

MIC Determination: Use the broth microdilution method according to CLSI guidelines.

-

Tier 2: Mechanism of Action Studies

-

Objective: To elucidate the potential mechanism of antimicrobial action.

-

Protocol:

-

DNA Gyrase Inhibition Assay: Use a commercially available bacterial DNA gyrase supercoiling assay kit.

-

Ergosterol Quantification: Treat fungal cells with the compound and quantify the cellular ergosterol content using spectrophotometry.

-

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical framework for the initial exploration of the therapeutic potential of 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole. The proposed workflows provide a clear path from broad phenotypic screening to specific target validation in the key areas of oncology, inflammation, and infectious diseases. Positive results from these initial studies will warrant further investigation into the compound's pharmacokinetic properties, safety profile, and in vivo efficacy in more advanced disease models. The systematic approach detailed herein will enable a thorough and efficient evaluation of this promising novel chemical entity, paving the way for its potential development as a next-generation therapeutic agent.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.

- Target Identification and Validation (Small Molecules) - University College London.

- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses - Guidechem.

- Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC.

- RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchG

- Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio.

- Tetrazole Derivatives as Promising Anticancer Agents - PubMed.

- Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.

- Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences.

- Identification and validation of protein targets of bioactive small molecules - ResearchG

- Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - ResearchG

- Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymeriz

- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cycliz

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH.

- Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Comput

- Biological Potentials of Substituted Tetrazole Compounds - Pharmaceutical Methods.

- Synthesis of novel 2, 5-disubstituted tetrazole deriv

- Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - PubMed Central.

- Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher.

- 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed.

- The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)

- (PDF) Targeting bromodomain-containing proteins: research advances of drug discovery.

- Targeting bromodomain-containing proteins: research advances of drug discovery - PMC - PubMed Central.

- Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - MDPI.

- Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors - PubMed.

- Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PubMed.

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. Page loading... [guidechem.com]

- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]